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20,29,30-Trinorlupane, (17alpha)- - 55199-72-9

20,29,30-Trinorlupane, (17alpha)-

Catalog Number: EVT-428743
CAS Number: 55199-72-9
Molecular Formula: C27H46
Molecular Weight: 370.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

20,29,30-Trinorlupane, (17alpha)- is a triterpenoid compound characterized by its molecular formula C27H46C_{27}H_{46} and a molecular weight of 370.7 g/mol. This compound is part of the larger family of steroids and is derived from the lupane skeleton, which is a common structure in many natural products and bioactive compounds. The specific stereochemistry at the 17-alpha position contributes to its biological activity and potential therapeutic applications .

Source and Classification

20,29,30-Trinorlupane is classified under the category of triterpenoids, which are a diverse group of chemical compounds produced by plants. Triterpenoids are known for their various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound can be sourced from various natural extracts or synthesized in the laboratory for research purposes .

Synthesis Analysis

Methods

The synthesis of 20,29,30-Trinorlupane typically involves multi-step organic reactions that may include:

  • Starting Materials: Common precursors include natural sterols or other triterpenoids.
  • Reactions: Key synthetic steps often involve oxidation, reduction, and cyclization reactions under controlled conditions.
  • Catalysts and Solvents: Reactions may employ acidic or basic catalysts in solvents such as ethanol or dichloromethane to facilitate transformations.

Technical Details

The synthesis process can be optimized using techniques such as:

  • Continuous Flow Reactors: These systems allow for improved reaction control and scalability.
  • Biocatalysis: Enzyme-mediated synthesis methods are explored for their efficiency and sustainability in producing triterpenoids like 20,29,30-Trinorlupane.
Molecular Structure Analysis

Structure

The molecular structure of 20,29,30-Trinorlupane features a tetracyclic framework typical of triterpenoids. Its specific stereochemistry at the 17-alpha position is crucial for its biological function. The compound's structure can be represented as follows:

  • Molecular Formula: C27H46C_{27}H_{46}
  • Molecular Weight: 370.7 g/mol
  • Structural Features: The compound contains multiple rings with various functional groups that influence its reactivity and interactions with biological targets .

Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to elucidate the structure of this compound. These methods help confirm the identity and purity of synthesized samples .

Chemical Reactions Analysis

Reactions

20,29,30-Trinorlupane can undergo several chemical reactions typical of triterpenoids:

  • Oxidation: Conversion to ketones or aldehydes.
  • Reduction: Formation of alcohols from carbonyl groups.
  • Functionalization: Introduction of various functional groups through electrophilic substitutions or nucleophilic additions.

Technical Details

These reactions are often catalyzed by specific reagents or conditions that favor particular pathways. For instance, oxidation reactions might use oxidizing agents like chromium trioxide or potassium permanganate to achieve desired transformations.

Mechanism of Action

The mechanism of action for 20,29,30-Trinorlupane involves its interaction with biological targets such as enzymes and receptors:

  • Enzyme Interaction: The compound may inhibit specific enzymes involved in metabolic pathways by binding to active sites or allosteric sites.
  • Biological Pathways: It has been suggested that triterpenoids can modulate pathways related to inflammation and cancer progression through their inhibitory effects on key enzymes involved in these processes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility characteristics vary based on solvent polarity; it is generally soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reactivity profiles indicate susceptibility to oxidation and substitution reactions typical of steroidal compounds .
Applications

20,29,30-Trinorlupane has several potential scientific applications:

  • Pharmaceutical Research: Investigated for its anti-inflammatory and anticancer properties.
  • Natural Product Chemistry: Used as a scaffold for the development of new drugs targeting various diseases.
  • Biochemical Studies: Serves as a model compound for studying steroid biosynthesis and metabolism in plants and animals .
Biosynthetic Pathways and Evolutionary Significance of Lupane-Derived Triterpenoids

Phylogenetic Distribution of Lupane Skeleton Modifications in Plant Taxa

The lupane skeleton represents a pentacyclic triterpenoid framework characterized by a six-membered E ring and methyl groups at C-10, C-13, C-14, and C-17 positions. 20,29,30-Trinorlupane—a C₂₇ derivative formed through sequential loss of C-29, C-30, and C-20 methyl groups—occurs sporadically across phylogenetically divergent plant lineages. This structural simplification arises from oxidative decarboxylation and side-chain elimination events catalyzed by specialized cytochrome P450 enzymes (CYPs) [10]. Notably, the Fabaceae (legumes) and Platanaceae (sycamores) exhibit the highest diversity of norlupanes, including trinorlupanes. Platanus occidentalis bark contains trace amounts of trinorlupanes alongside their precursors betulin and betulinic acid, suggesting an evolutionary specialization in detoxification or chemical defense [4]. In contrast, tropical crater lake sediments preserve des-A-arborene derivatives (triterpenoids with removed A-rings), indicating microbial degradation of isoarborinol rather than direct plant biosynthesis [2].

Table 1: Phylogenetic Distribution of Norlupanes in Plant Taxa

Plant FamilyGenera/SpeciesNorlupane TypeProposed Ecological Role
PlatanaceaePlatanus occidentalisTrinorlupaneBark defense compound
FabaceaeBetula spp.DinorlupanePathogen resistance
LamiaceaeRosmarinus officinalisLupane acidsAntimicrobial protection
EricaceaeVaccinium macrocarponTetranorlupaneLeaf surface barrier

Genomic analyses reveal that taxa producing norlupanes possess expanded CYP72 and CYP716 subfamilies. These enzymes drive scaffold diversification through regioselective oxidations. For example, CYP716A subfamily members in Medicago truncatula catalyze C-28 oxidation of lupeol to betulinic acid—a precursor for downstream degradation to norlupanes [10]. The patchy distribution of trinorlupanes suggests convergent evolution of detoxification pathways in response to distinct environmental pressures.

Enzymatic Mechanisms for C-17 Side Chain Elimination in Norlupane Formation

The formation of 20,29,30-trinorlupane requires three enzymatic steps:

  • Initial Oxidation: CYP-mediated hydroxylation at C-20 or C-30 of the lupane scaffold (e.g., betulin or betulinic acid).
  • Decarboxylation: Oxidative removal of the C-17 isopropyl group via cytochrome P450-catalyzed C-C bond cleavage, analogous to sterol side-chain degradation in Mycobacterium tuberculosis [9].
  • Demethylation: Successive elimination of C-29 and C-30 methyl groups through hydroxylation-decarboxylation cascades.

The C-17 side-chain cleavage is mechanistically analogous to cholesterol catabolism in actinomycetes. In Mycobacterium tuberculosis, the enzymes ChsH3 (hydratase) and ChsB1 (dehydrogenase) collaboratively degrade cholesterol’s alkyl side chain via β-oxidation [9]. In plants, homologous enzymes—particularly β-hydroxyacyl-CoA dehydrogenases—likely facilitate similar elimination steps on lupane-derived substrates. The (17α)-configuration in trinorlupane implies stereospecific hydratase activity, potentially mediated by MaoC-like hydratases that generate 22S-hydroxy intermediates during sterol degradation [9].

Table 2: Enzymatic Modifications of Lupane Triterpenoids Leading to Norlupanes

Enzyme ClassGene SubfamilyReactionIntermediate Product
Cytochrome P450CYP716AC-28 OxidationBetulin → Betulinic acid
Cytochrome P450CYP72AC-30 HydroxylationBetulinic acid → 30-Hydroxy derivative
DehydrogenaseSDR-typeC-17 Ketone formation3-Oxo intermediate
MaoC-like hydrataseUnknownC-17-C-20 bond cleavage20,29,30-Trinorlupane

Notably, the final demethylation at C-20 may involve a retro-Claisen reaction catalyzed by a β-ketothiolase, releasing acetate and generating the terminally truncated norlupane skeleton [8]. This mechanism parallels propionate side-chain cleavages during tetrapyrrole biosynthesis, where C-C lyases generate reactive enol intermediates that spontaneously decarboxylate [8].

Comparative Analysis of Trinorlupane Biosynthesis Across Ecological Niches

20,29,30-Trinorlupane accumulation correlates with specific environmental stressors:

  • Arid Adaptations: In Platanus species from Mediterranean climates, norlupanes constitute up to 5% of bark cuticular waxes. Their hydrophobic properties enhance cuticle integrity, reducing water loss. This parallels the role of other oxidized triterpenes (e.g., ursolic acid) in drought tolerance [7] [10].
  • Pathogen Defense: Fabaceae roots exposed to oomycete pathogens upregulate CYP72A enzymes, leading to norlupane accumulation. These compounds disrupt microbial membranes at lower concentrations than their lupane precursors (MIC ~10 μM vs. >50 μM) [10].
  • Aquatic Detoxification: Anoxic lake sediments (e.g., Lake Chala, East Africa) contain des-A-lupanes from microbial degradation of lupane alcohols. Anaerobic bacteria utilize P450-mediated C-17 demethylation to access triterpenoid carbon skeletons, producing 17α-norlupanes as stable metabolic endpoints [2].

Biotechnological reconstitution of trinorlupane pathways remains challenging. Heterologous expression in Saccharomyces cerevisiae of Platanus OSCs (lupeol synthase) combined with CYP716A enzymes yields betulinic acid but not norlupanes, implying missing hydratase/lyase components [7]. Advanced Design-Build-Test-Learn (DBTL) pipelines now integrate:

  • Transcriptomic mining of stress-induced plant tissues
  • Co-expression analysis to identify candidate genes (e.g., Mtb ChsH3 homologs)
  • Structural bioinformatics using common-reference-frame molecular grids to predict enzyme specificity [5]

Table 3: Ecological Niches and Functional Roles of Norlupanes

Ecological NicheBiosynthetic PathwayBiological FunctionKey Enzymes
Tree barkDirect plant biosynthesisCuticle reinforcementCYP72A, SDR dehydrogenases
RhizosphereRoot-exudate modificationNematode resistanceβ-Hydroxyacyl-CoA dehydrogenases
Anoxic sedimentsMicrobial degradationCarbon source utilizationP450 lyases, MaoC hydratases

The evolutionary persistence of trinorlupanes underscores their utility as "chemical solutions" to ecological constraints—whether through direct plant biosynthesis or post-secretion microbial processing. Future pathway elucidation will require combinatorial expression of plant and microbial enzymes in optimized chassis like Nicotiana benthamiana [7].

Properties

CAS Number

55199-72-9

Product Name

20,29,30-Trinorlupane, (17alpha)-

IUPAC Name

3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene

Molecular Formula

C27H46

Molecular Weight

370.7 g/mol

InChI

InChI=1S/C27H46/c1-23(2)13-8-15-25(4)21(23)12-16-27(6)22(25)11-10-20-19-9-7-14-24(19,3)17-18-26(20,27)5/h19-22H,7-18H2,1-6H3

InChI Key

XBNRGUOCXSKYLM-UHFFFAOYSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5(C4CCC5)C)C)C)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5(C4CCC5)C)C)C)C)C

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